molecular formula C11H18ClN B190234 (4-Phenylbutyl)methylamine hydrochloride CAS No. 148252-36-2

(4-Phenylbutyl)methylamine hydrochloride

Cat. No.: B190234
CAS No.: 148252-36-2
M. Wt: 199.72 g/mol
InChI Key: TVBSRDQPDKLCIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylbutyl)methylamine hydrochloride typically involves the reaction of 4-phenylbutylamine with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

    Step 1: 4-Phenylbutylamine is reacted with methylamine.

    Step 2: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of (4-Phenylbutyl)methylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: (4-Phenylbutyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

Scientific Research Applications

(4-Phenylbutyl)methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenylbutyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and research focus .

Comparison with Similar Compounds

    4-Phenylbutylamine: A related compound with similar structural features but lacking the methylamine group.

    Methylamine hydrochloride: A simpler amine compound used in various chemical syntheses.

Uniqueness: (4-Phenylbutyl)methylamine hydrochloride is unique due to its specific combination of a phenylbutyl group and a methylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

N-methyl-4-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-12-10-6-5-9-11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBSRDQPDKLCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590041
Record name N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-36-2
Record name N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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